molecular formula C13H7F4NO3 B5603128 1-(4-fluorophenoxy)-4-nitro-2-(trifluoromethyl)benzene

1-(4-fluorophenoxy)-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B5603128
M. Wt: 301.19 g/mol
InChI Key: NJIGJSXNJAZGBD-UHFFFAOYSA-N
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Description

1-(4-fluorophenoxy)-4-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H7F4NO3 It is characterized by the presence of a fluorophenoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenoxy)-4-nitro-2-(trifluoromethyl)benzene typically involves the following steps:

    Fluorination: The fluorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group (e.g., a halogen) on the benzene ring.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, fluorination, and trifluoromethylation processes, often utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenoxy)-4-nitro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles (e.g., amines, thiols).

    Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Formation of 1-(4-fluorophenoxy)-4-amino-2-(trifluoromethyl)benzene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitroso or other oxidized derivatives.

Scientific Research Applications

1-(4-fluorophenoxy)-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can be used in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Explored for its potential use in drug discovery and development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenoxy)-4-nitro-2-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the nitro group and trifluoromethyl group can influence its reactivity and binding affinity to molecular targets. The exact pathways and molecular targets involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenoxy)-2-nitro-4-(trifluoromethyl)benzene: Similar structure but with different positions of the nitro and fluorophenoxy groups.

    1-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-(4-fluorophenoxy)-4-nitro-2-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

1-(4-fluorophenoxy)-4-nitro-2-(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and potential applications. The combination of the fluorophenoxy, nitro, and trifluoromethyl groups imparts distinct properties that can be leveraged in various scientific and industrial contexts.

Properties

IUPAC Name

1-(4-fluorophenoxy)-4-nitro-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO3/c14-8-1-4-10(5-2-8)21-12-6-3-9(18(19)20)7-11(12)13(15,16)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIGJSXNJAZGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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